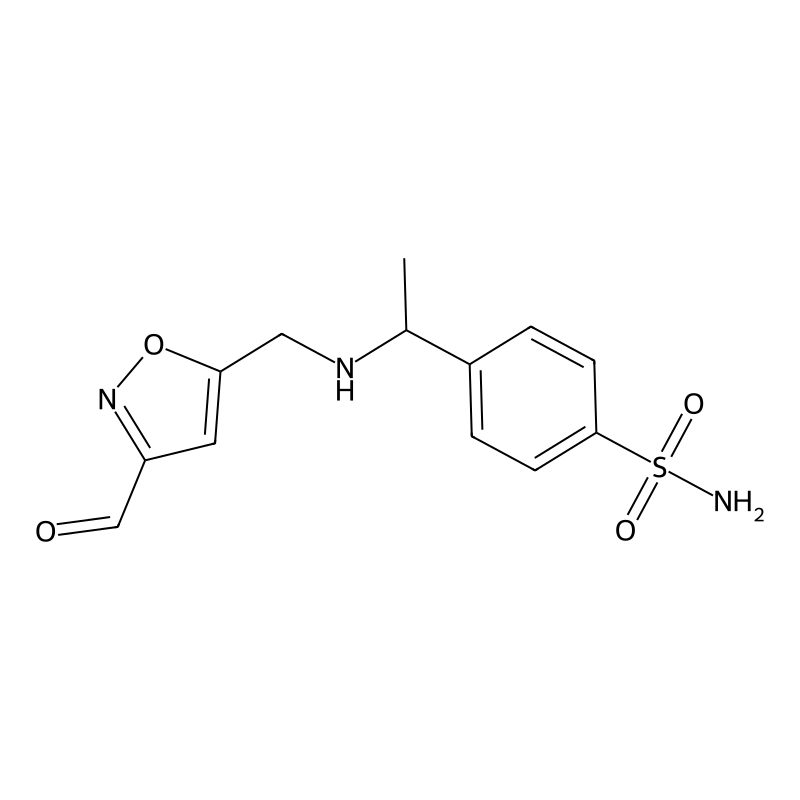

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a unique structure that includes an isoxazole ring, an aminosulfonyl group, and a carboxamide functional group. This compound is characterized by its potential biological activity and applications in medicinal chemistry. Its molecular formula can be represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

- Amide Bond Formation: The carboxylic acid moiety can react with amines to form amides through dehydration, typically requiring coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, making it a versatile site for further functionalization.

- Cyclization Reactions: The structure allows for potential cyclization to form more complex ring systems under appropriate conditions.

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has shown promising biological activities in preliminary studies. It exhibits:

- Antimicrobial Properties: Similar compounds have been investigated for their ability to inhibit bacterial growth.

- Anti-inflammatory Effects: The presence of the aminosulfonyl group suggests potential anti-inflammatory activity, which is common among sulfonamide derivatives.

- Kinase Inhibition: Certain derivatives of isoxazole compounds are known to act as kinase inhibitors, which may indicate a similar mechanism for this compound.

The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be approached through several methods:

- Starting Materials: Begin with 5-methylisoxazole-3-carboxylic acid and 4-aminoethylsulfonamide.

- Coupling Reaction: Utilize a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and the amine.

- Purification: The product can be purified using recrystallization or chromatography techniques to isolate the desired compound from by-products.

This compound has potential applications in various fields:

- Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.

- Research Tool: Its unique structure allows it to be used in biochemical assays to study enzyme inhibition or cellular responses.

Interaction studies are crucial for understanding how N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide interacts with biological systems:

- Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.

- Cellular Uptake Studies: Investigating how the compound enters cells can help determine its bioavailability and efficacy.

Several compounds share structural similarities with N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| Sulfanilamide | Contains sulfonamide group | Antibacterial | First sulfonamide antibiotic |

| Isoxazolamide | Isoxazole ring and amide | Antimicrobial | Selective against certain bacteria |

| Benzamides | Benzene ring with amide | Anti-inflammatory | Broad spectrum of activity |

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of an isoxazole structure with an aminosulfonyl moiety, potentially enhancing its biological activity compared to simpler analogs.